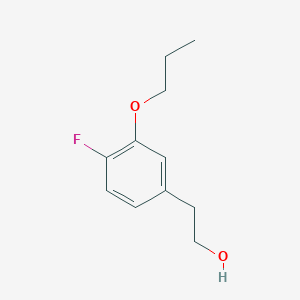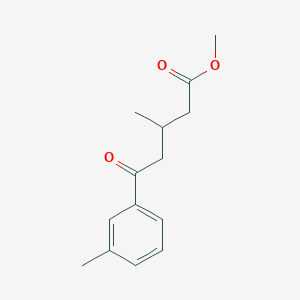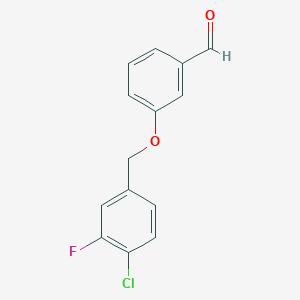
2,6-Dimethyl-4-iso-pentoxybenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-iso-pentoxybenzyl alcohol is an organic compound with the molecular formula C14H22O2 It features a benzyl alcohol structure with two methyl groups and an iso-pentoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-iso-pentoxybenzyl alcohol typically involves the alkylation of 2,6-dimethylphenol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-iso-pentoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-iso-pentoxybenzaldehyde or 2,6-Dimethyl-4-iso-pentoxybenzoic acid.
Reduction: 2,6-Dimethyl-4-iso-pentoxybenzyl alkane.
Substitution: Various substituted benzyl alcohol derivatives.
科学的研究の応用
2,6-Dimethyl-4-iso-pentoxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2,6-Dimethyl-4-iso-pentoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the aromatic ring and alkyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,6-Dimethylbenzyl alcohol
- 4-iso-Pentoxybenzyl alcohol
- 2,6-Dimethyl-4-methoxybenzyl alcohol
Uniqueness
2,6-Dimethyl-4-iso-pentoxybenzyl alcohol is unique due to the presence of both methyl and iso-pentoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
[2,6-dimethyl-4-(3-methylbutoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-10(2)5-6-16-13-7-11(3)14(9-15)12(4)8-13/h7-8,10,15H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTSTWNHLSVZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Diethylamino)phenyl]-2-pentanol](/img/structure/B7994905.png)










